

Azidoethyl-SS-propionic NHS ester CAS number and molecular weight

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Compound of Interest

Compound Name: Azidoethyl-SS-propionic NHS ester

Cat. No.: B1192229

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In-Depth Technical Guide: Azidoethyl-SS-propionic NHS Ester

This technical guide provides comprehensive information on **Azidoethyl-SS-propionic NHS ester**, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, mechanism of action, and detailed protocols for its application, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

Azidoethyl-SS-propionic NHS ester is a versatile chemical tool featuring three key functional components: an N-hydroxysuccinimide (NHS) ester, a disulfide bond, and a terminal azide group. This unique architecture allows for the sequential and specific conjugation of biomolecules.

Property	Value	Source(s)
CAS Number	2243566-44-9	[1][2][3]
Molecular Formula	C ₉ H ₁₂ N ₄ O ₄ S ₂	[1]
Molecular Weight	304.3 g/mol	[2][4][5]
Alternative Names	NHS-SS-Azide	
Purity	Typically ≥95%	[2][3]
Storage Conditions	-20°C, under inert atmosphere, protected from moisture	[1]

Mechanism of Action and Applications

The functionality of **Azidoethyl-SS-propionic NHS ester** is derived from its three principal components:

- **NHS Ester:** This amine-reactive group facilitates the formation of stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues on proteins) under mild basic conditions (pH 8.3-8.5).[5]
- **Disulfide Bond:** The central disulfide linkage is stable under physiological conditions found in the bloodstream. However, it is readily cleaved in the presence of reducing agents like dithiothreitol (DTT) or high intracellular concentrations of glutathione (GSH).[4][6][7] This feature is crucial for the controlled release of conjugated payloads within the target cell.
- **Azide Group:** The terminal azide allows for bioorthogonal "click chemistry" reactions, most commonly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups.[1][6][8]

This trifecta of functionalities makes the linker exceptionally useful in constructing complex bioconjugates. Its primary application is in the development of ADCs, where it serves to connect a cytotoxic drug to a monoclonal antibody.[1][6] Other applications include fluorescent labeling of proteins and immobilizing biomolecules onto surfaces.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of **Azidoethyl-SS-propionic NHS ester** in a typical bioconjugation workflow.

Protein Modification via NHS Ester Reaction

This protocol outlines the steps to conjugate the linker to a protein, such as an antibody, through its primary amine groups.

Materials:

- Protein (e.g., IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
- **Azidoethyl-SS-propionic NHS ester**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5
- Purification column (e.g., gel filtration, desalting column)

Procedure:

- **Buffer Exchange:** Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, exchange the protein into the reaction buffer using dialysis or a desalting column.
- **Reagent Preparation:** Immediately before use, prepare a stock solution of **Azidoethyl-SS-propionic NHS ester** (e.g., 10 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
- **Reaction Setup:** Adjust the protein solution concentration to 1-10 mg/mL in the reaction buffer.
- **Conjugation:** Add a calculated molar excess of the linker solution to the protein solution. A 20-fold molar excess is a common starting point for achieving a desirable degree of labeling on an antibody. The optimal ratio may need to be determined empirically.

- Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[5] Protect from light if working with photosensitive molecules.
- Purification: Remove excess, unreacted linker and byproducts (like N-hydroxysuccinimide) using a gel filtration or desalting column equilibrated with a suitable buffer (e.g., PBS).

Click Chemistry Reaction (SPAAC Example)

This protocol describes the second step, where a payload (e.g., a drug molecule) containing a strained alkyne (like DBCO) is attached to the azide-modified protein.

Materials:

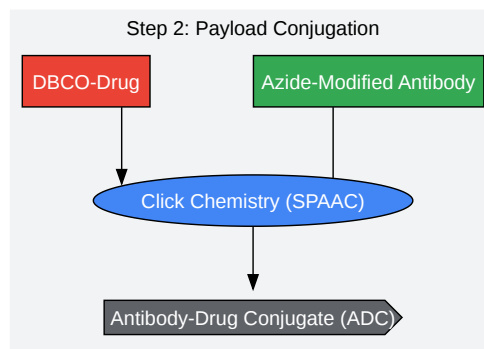
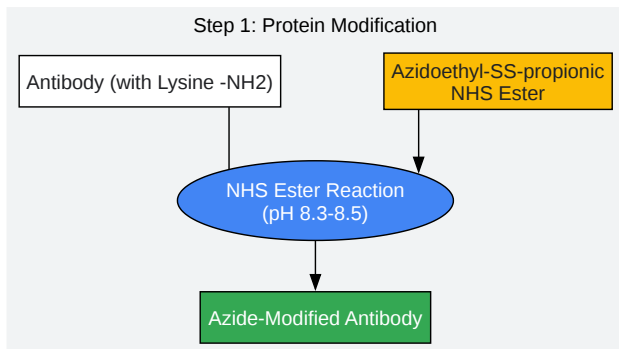
- Azide-modified protein from the previous step
- DBCO-containing payload
- Reaction Buffer (e.g., PBS)

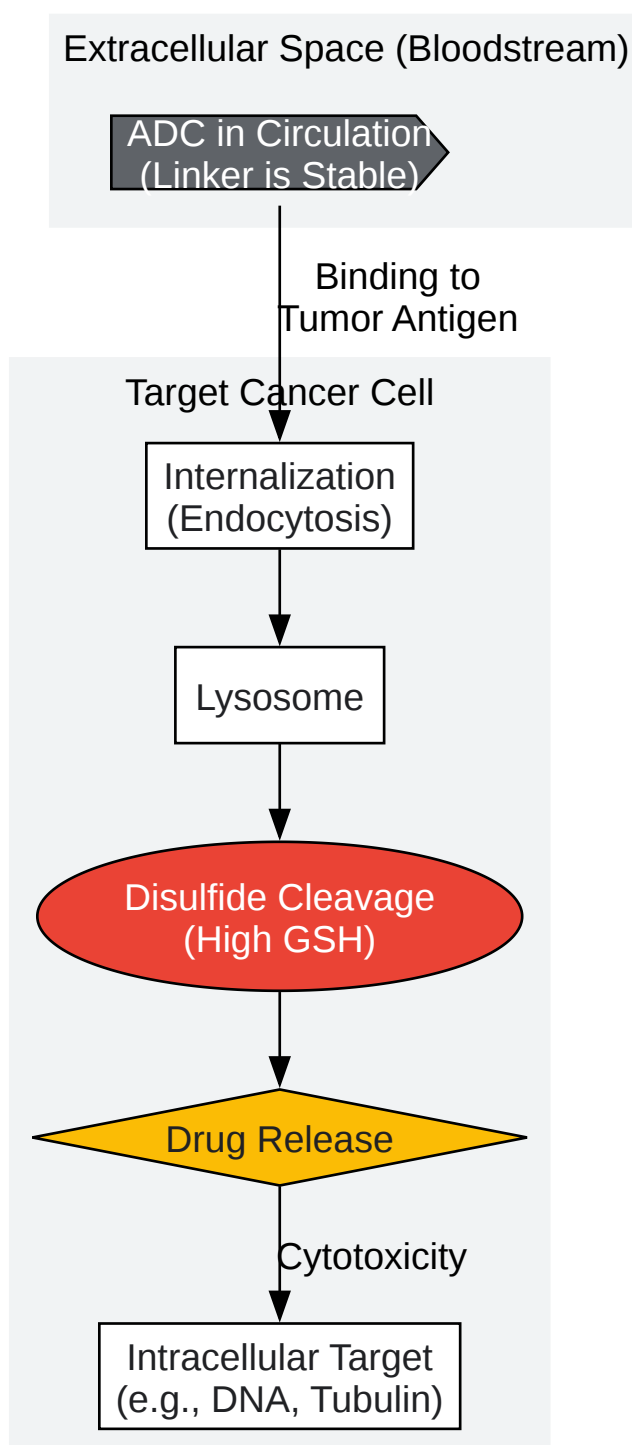
Procedure:

- Reagent Preparation: Dissolve the DBCO-containing payload in a compatible solvent (e.g., DMSO).
- Reaction Setup: In a suitable reaction vessel, combine the azide-modified protein with the DBCO-payload. A molar excess of the payload (e.g., 3 to 5-fold) is typically used to ensure complete reaction with the available azide groups.
- Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry.
- Purification: Purify the final conjugate to remove any unreacted payload and other impurities. The purification method will depend on the nature of the conjugate and may include chromatography (e.g., size exclusion, hydrophobic interaction) or dialysis.

Visualization of Workflow and Mechanism

The following diagrams illustrate the key processes involving **Azidoethyl-SS-propionic NHS ester**.





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